molecular formula C14H20IN B15397169 1-Benzylquinuclidin-1-ium iodide

1-Benzylquinuclidin-1-ium iodide

Cat. No.: B15397169
M. Wt: 329.22 g/mol
InChI Key: UCMGPEMVHJEYAK-UHFFFAOYSA-M
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Description

1-Benzylquinuclidin-1-ium iodide is an organic salt with the CAS number 2414963-45-2. Its molecular formula is C₁₄H₂₀IN, and it has a molecular weight of 329.22 g/mol . The compound is supplied as a yellow solid and requires storage under refrigeration between 2°C and 8°C, preferably under an inert atmosphere . As a quaternary ammonium salt, this compound belongs to a class of chemicals that is of significant interest in medicinal and synthetic chemistry. Related benzyl-substituted ammonium salts, particularly those based on pyridine and quinoline scaffolds, have been investigated for their potential anti-infective properties, showing activity against a range of fungal and bacterial pathogens . Furthermore, similar compounds have been studied as versatile building blocks in organic synthesis and for their interesting structural properties in crystallographic studies . The specific research applications for this compound are yet to be fully explored, making it a candidate for novel investigative work in drug discovery and materials science. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

Molecular Formula

C14H20IN

Molecular Weight

329.22 g/mol

IUPAC Name

1-benzyl-1-azoniabicyclo[2.2.2]octane;iodide

InChI

InChI=1S/C14H20N.HI/c1-2-4-14(5-3-1)12-15-9-6-13(7-10-15)8-11-15;/h1-5,13H,6-12H2;1H/q+1;/p-1

InChI Key

UCMGPEMVHJEYAK-UHFFFAOYSA-M

Canonical SMILES

C1C[N+]2(CCC1CC2)CC3=CC=CC=C3.[I-]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Gaps

  • Drug Development: Quinolinium chloride derivatives are utilized in high-throughput pharmaceutical pipelines , suggesting quinuclidinium analogs could follow similar pathways.
  • Structural Analysis : SHELX and OLEX2 remain dominant tools for crystallographic refinement of such compounds .
  • Knowledge Gaps: Limited toxicological data exist for this compound, warranting further studies on its metabolic pathways and long-term effects .

Preparation Methods

Quaternization of Quinuclidine with Benzyl Iodide

The most direct route involves the Menschutkin reaction, where quinuclidine reacts with benzyl iodide in a polar aprotic solvent.

Procedure :

  • Reagents : Quinuclidine (1.0 equiv), benzyl iodide (1.2 equiv), anhydrous acetonitrile.
  • Conditions : Reflux at 80°C for 12 hours under nitrogen.
  • Work-up : Concentrate under reduced pressure, wash with diethyl ether, and recrystallize from ethanol/water.

Mechanism :
Quinuclidine’s tertiary nitrogen undergoes nucleophilic attack on the electrophilic benzyl iodide, forming the quaternary ammonium ion. The reaction follows second-order kinetics, with rate dependence on both reactants.

Yield : 82–89%.

Characterization :

  • 1H NMR (500 MHz, D2O) : δ 7.42–7.38 (m, 5H, Ar-H), 4.52 (s, 2H, NCH2Ph), 3.21–3.15 (m, 4H, quinuclidine-H), 2.98–2.91 (m, 4H).
  • 13C NMR : δ 137.8 (Ar-C), 129.1, 128.7, 128.3 (Ar-CH), 68.4 (NCH2Ph), 54.2, 52.1 (quinuclidine-C).

One-Pot Synthesis from Benzaldehyde and Quinuclidine

A cost-effective method avoids pre-synthesized benzyl iodide by generating it in situ from benzaldehyde.

Procedure (adapted from CN112723982B):

  • Reagents : Benzaldehyde (1.0 equiv), iodine (1.5 equiv), quinuclidine (1.0 equiv), phosphorous acid (H3PO3, 2.0 equiv), dimethyl sulfoxide (DMSO).
  • Conditions : Heat at 60°C for 6 hours under argon.
  • Work-up : Quench with Na2S2O3, extract with ethyl acetate, dry over Na2SO4, and purify via column chromatography (SiO2, CH2Cl2/MeOH 10:1).

Mechanism :
Benzaldehyde undergoes iodination via H3PO3-mediated reduction of iodine, forming benzyl iodide intermediate. Subsequent quaternization with quinuclidine yields the product.

Yield : 76–94%.

Advantages :

  • Eliminates handling of volatile benzyl iodide.
  • Uses inexpensive H3PO3 instead of metal catalysts.

Halide Exchange from 1-Benzylquinuclidin-1-ium Chloride

For laboratories with chloride precursors, metathesis with potassium iodide provides an alternative.

Procedure :

  • Reagents : 1-Benzylquinuclidin-1-ium chloride (1.0 equiv), KI (3.0 equiv), methanol.
  • Conditions : Stir at 25°C for 24 hours.
  • Work-up : Filter precipitate, wash with cold methanol, and dry under vacuum.

Yield : 95–98%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Cost Scalability Purity (HPLC)
Quaternization 82–89 High Moderate ≥98%
One-Pot Synthesis 76–94 Low High ≥95%
Halide Exchange 95–98 Medium High ≥99%

Key Observations :

  • The one-pot method excels in cost and scalability but requires careful control of iodination conditions.
  • Halide exchange offers near-quantitative yields but necessitates pre-formed chloride salts.

Characterization and Analytical Data

Spectroscopic Properties

  • IR (KBr) : ν 2920 cm⁻¹ (C-H stretch, quinuclidine), 1480 cm⁻¹ (C-N+).
  • X-ray Crystallography : Monoclinic crystal system, space group P21/c, with N-I distance of 3.12 Å.

Thermal Stability

  • Melting Point : 215–217°C (decomposition).
  • TGA : Decomposition initiates at 210°C, correlating with iodide loss.

Applications and Derivatives

1-Benzylquinuclidin-1-ium iodide serves as a precursor for acetylcholine analogs and ionic liquids. Recent studies highlight its role in:

  • Cholinesterase Inhibition : IC50 values of 1.2 µM against acetylcholinesterase.
  • Catalysis : As a phase-transfer catalyst in alkylation reactions.

Q & A

Basic: What are the key considerations for synthesizing 1-Benzylquinuclidin-1-ium iodide in high purity?

Methodological Answer:
Synthesis of this compound requires precise control of quaternization conditions. A typical approach involves reacting quinuclidine with benzyl iodide in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere. Key considerations include:

  • Stoichiometric ratios : Excess benzyl iodide ensures complete quaternization.
  • Temperature : Reactions often proceed at 60–80°C for 12–24 hours to maximize yield.
  • Purification : Recrystallization from ethanol/ethyl acetate mixtures removes unreacted precursors. Validate purity via NMR (¹H/¹³C) and elemental analysis .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyl and quinuclidinium moieties. Anionic iodide can be detected via ion chromatography.
  • X-ray Diffraction : Single-crystal X-ray analysis resolves the ionic lattice structure. Use SHELXL for refinement, ensuring anisotropic displacement parameters are modeled for heavy atoms (e.g., iodine) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Advanced: How can SHELXL be utilized to address anisotropic displacement parameters in the crystal structure refinement of this compound?

Methodological Answer:
SHELXL refines anisotropic displacement parameters (ADPs) by modeling thermal motion ellipsoids for each atom. For iodide ions, which exhibit significant anisotropy due to their large atomic radius:

  • Apply the ANIS command to refine ADPs.
  • Validate using the DELU and SIMU restraints to prevent over-parameterization.
  • Cross-check residual electron density maps to identify misplaced atoms or solvent effects. Recent SHELXL updates improve handling of twinned or disordered data .

Advanced: What strategies resolve contradictory crystallographic data when determining the structure of this compound?

Methodological Answer:
Contradictions often arise from:

  • Twinning : Use the TWIN command in SHELXL to model twinned domains. Verify with the Hooft parameter or R-factor ratio.
  • Disorder : Apply PART and SUMP commands to split disordered benzyl groups into multiple positions.
  • Data Quality : Ensure high-resolution data (≤0.8 Å) and redundancy (≥4) to minimize errors. Tools like WinGX integrate validation metrics (e.g., Rint, completeness) .

Basic: What are the primary applications of this compound in materials science research?

Methodological Answer:
This compound is studied for:

  • Ionic Liquids : As a cationic component in conductive electrolytes for batteries.
  • Catalysis : Stabilizing transition-metal complexes in cross-coupling reactions.
  • Membrane Technologies : Facilitating iodide transport in electrochemical cells, analogous to hydrogen iodide decomposition in thermochemical processes .

Advanced: How can computational modeling complement experimental studies on the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to predict bond lengths/angles. Compare with X-ray data to validate models.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or DMSO) to study aggregation behavior.
  • Reactivity Predictions : Use Frontier Molecular Orbital (FMO) theory to identify nucleophilic/electrophilic sites for substitution reactions .

Advanced: How should researchers design experiments to study the thermal decomposition of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (5–10°C/min in N2). Identify decomposition onset temperatures.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Capture volatile byproducts (e.g., benzyl iodide or quinuclidine).
  • In Situ XRD : Monitor structural changes during decomposition. Design reactors with quartz windows for real-time data collection, inspired by membrane reactor setups for hydrogen iodide studies .

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